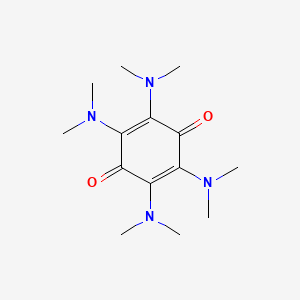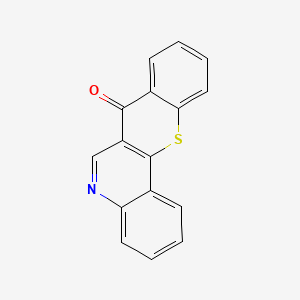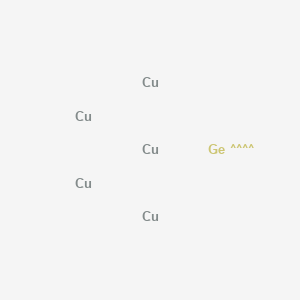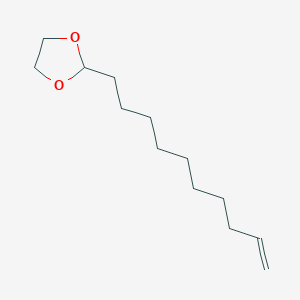
2-Chloro-3-(tetradecylamino)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(tetradecylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family This compound is characterized by the presence of a chloro group at the second position, a tetradecylamino group at the third position, and a naphthalene-1,4-dione core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(tetradecylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with tetradecylamine. The reaction is carried out in an anhydrous environment to prevent hydrolysis and other side reactions. The reaction mixture is usually stirred at low temperatures (0°C) to control the reaction rate and improve yield. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
2-Chloro-3-(tetradecylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can replace the chloro group in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
科学研究应用
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The biological activity of 2-Chloro-3-(tetradecylamino)naphthalene-1,4-dione is primarily attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This leads to the disruption of cellular functions and ultimately cell death. The compound targets various molecular pathways, including the mitochondrial pathway, leading to apoptosis .
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-(n-butylamino)-3-chloronaphthalene-1,4-dione
Uniqueness
2-Chloro-3-(tetradecylamino)naphthalene-1,4-dione stands out due to its long tetradecyl chain, which enhances its lipophilicity and membrane permeability. This unique feature contributes to its potent biological activities compared to other naphthoquinone derivatives .
属性
CAS 编号 |
5396-56-5 |
|---|---|
分子式 |
C24H34ClNO2 |
分子量 |
404.0 g/mol |
IUPAC 名称 |
2-chloro-3-(tetradecylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C24H34ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-26-22-21(25)23(27)19-16-13-14-17-20(19)24(22)28/h13-14,16-17,26H,2-12,15,18H2,1H3 |
InChI 键 |
NFJACRZZBGGIGK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
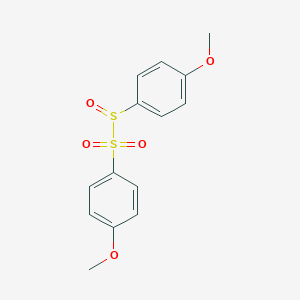
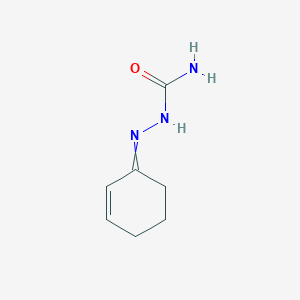

![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
